5-Aminonaphthalene-2-sulfonyl chloride
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Overview
Description
5-Aminonaphthalene-2-sulfonyl chloride is an organic compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of an amino group at the 5-position and a sulfonyl chloride group at the 2-position of the naphthalene ring. This compound is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminonaphthalene-2-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorination of 5-aminonaphthalene-2-sulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Aminonaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonates, and sulfonothioates.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Sulfonyl hydride or sulfonamide.
Scientific Research Applications
5-Aminonaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: It serves as a labeling agent for proteins and peptides, facilitating the study of biological processes.
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs with antibacterial properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-aminonaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
5-Aminonaphthalene-2-sulfonic acid: This compound lacks the sulfonyl chloride group and is less reactive in nucleophilic substitution reactions.
5-Chloronaphthalene-2-sulfonyl chloride: Similar in structure but with a chlorine atom instead of an amino group, leading to different reactivity and applications.
Naphthalene-2-sulfonyl chloride: Lacks the amino group, making it less versatile in certain synthetic applications.
Uniqueness
5-Aminonaphthalene-2-sulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis, biological labeling, and pharmaceutical development.
Properties
Molecular Formula |
C10H8ClNO2S |
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Molecular Weight |
241.69 g/mol |
IUPAC Name |
5-aminonaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |
InChI Key |
VCNUPVKFLTYPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)N |
Origin of Product |
United States |
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